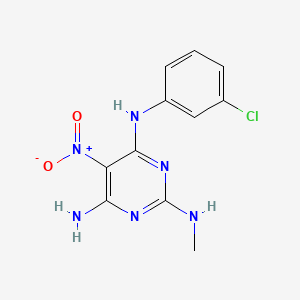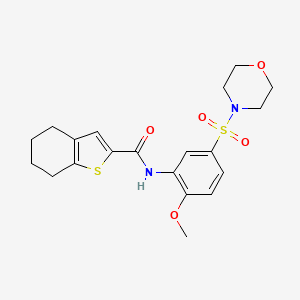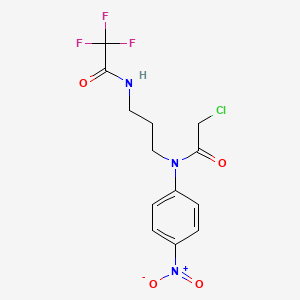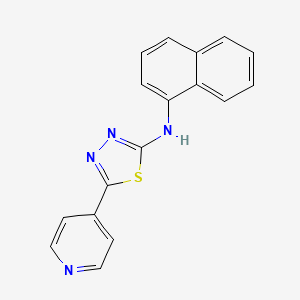
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride
描述
CNS 5161A 是一种新型的、选择性的非竞争性拮抗剂,作用于哺乳动物大脑中谷氨酸受体的 N-甲基-D-天冬氨酸 (NMDA) 亚型。 它在 NMDA 离子通道处具有强大的抑制作用,能够在来自大鼠脑的突触体膜制剂中以 1.8 nM 的 Ki 值置换 [3H] MK-801 结合 。 CNS 5161A 主要因其在治疗神经性疼痛、偏头痛和丛集性头痛方面的潜在用途而受到关注 .
准备方法
CNS 5161A 是通过一系列涉及特定试剂和条件的化学反应合成得到的。 制备方法包括将 2 mg 的化合物溶解在 50 μL 的二甲基亚砜 (DMSO) 中,形成 40 mg/mL 的母液浓度 。 该化合物可用于各种研究目的,其供应量不一,重要的是要遵循推荐的储存条件以保持其稳定性 .
化学反应分析
CNS 5161A 会经历多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。
还原: CNS 5161A 可以使用常见的还原剂还原,产生不同的还原形式。
取代: 该化合物可以进行取代反应,在适当条件下,特定的官能团被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用的具体条件和试剂 .
科学研究应用
作用机制
CNS 5161A 通过选择性地非竞争性阻断 NMDA 离子通道发挥作用。它优先结合 NMDA 受体的活化形式,抑制谷氨酸的作用。这种阻断作用阻止了兴奋性神经递质的过度释放,这会导致神经元损伤。CNS 5161A 也能很好地穿透大脑,可用于在体内选择性地标记大脑 NMDA 受体。放射性形式的 CNS 5161A 可用作一种试剂,通过正电子发射断层扫描 (PET) 监测人脑中的 NMDA 受体。
相似化合物的比较
CNS 5161A 在其对 NMDA 受体的高亲和力和选择性方面是独一无二的。类似的化合物包括:
格西环丁苯胺: 另一种具有神经保护特性的 NMDA 受体拮抗剂。
妥拉索林: 一种用于研究研究的 NMDA 受体拮抗剂。
DL-AP5: 一种弱 NMDA 受体激动剂,具有神经保护作用。
与这些化合物相比,CNS 5161A 已显示出强大的抑制作用和对 NMDA 受体的高度选择性,使其成为科学研究和潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVHYOCKPFPHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B1663212.png)

![8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B1663215.png)



![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)

![2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide](/img/structure/B1663228.png)
